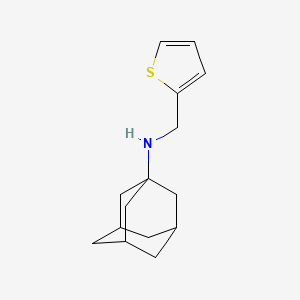

N-(thiophen-2-ylmethyl)adamantan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H21NS |

|---|---|

Molecular Weight |

247.4 g/mol |

IUPAC Name |

N-(thiophen-2-ylmethyl)adamantan-1-amine |

InChI |

InChI=1S/C15H21NS/c1-2-14(17-3-1)10-16-15-7-11-4-12(8-15)6-13(5-11)9-15/h1-3,11-13,16H,4-10H2 |

InChI Key |

KECORQYFDOTJGD-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NCC4=CC=CS4 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for N Thiophen 2 Ylmethyl Adamantan 1 Amine

Overview of Synthetic Pathways to N-(thiophen-2-ylmethyl)adamantan-1-amine

The construction of the target secondary amine is principally accomplished via two well-established organic chemistry reactions: reductive amination and nucleophilic substitution.

Reductive Amination Pathway: This is arguably the most common and efficient method for preparing such secondary amines. It involves the reaction of adamantane-1-amine with thiophene-2-carboxaldehyde. The initial reaction forms an intermediate imine (or the corresponding iminium ion under acidic conditions), which is then reduced in situ to the desired amine product. This method is favored for its high selectivity and the use of mild reducing agents.

Nucleophilic Substitution Pathway: This classic approach involves the direct alkylation of adamantane-1-amine with a thiophen-2-ylmethyl halide, such as 2-(chloromethyl)thiophene (B1266113) or 2-(bromomethyl)thiophene. The reaction proceeds via an SN2 mechanism, where the nucleophilic amine attacks the electrophilic carbon of the thiophene (B33073) derivative, displacing the halide to form the carbon-nitrogen bond. This method requires the pre-synthesis of the reactive halide precursor.

Multi-step syntheses provide a robust framework for producing this compound, allowing for the isolation and purification of intermediates.

Route A: Reductive Amination This pathway consists of two main stages: the formation of an imine intermediate followed by its reduction.

| Stage | Reaction | Reactants | Key Reagents/Conditions | Product |

| 1 | Imine Formation | Adamantane-1-amine, Thiophene-2-carboxaldehyde | Mildly acidic (pH ~5-6), solvent (e.g., Dichloromethane (B109758), 1,2-Dichloroethane) | N-(thiophen-2-ylmethylene)adamantan-1-amine (Imine Intermediate) |

| 2 | Reduction | Imine Intermediate | Reducing agent (e.g., Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN)) | This compound |

Route B: Nucleophilic Alkylation This route relies on the direct coupling of the amine and a pre-synthesized electrophile.

| Stage | Reaction | Reactants | Key Reagents/Conditions | Product |

| 1 | Alkylation | Adamantane-1-amine, Thiophen-2-ylmethyl halide (Cl or Br) | Base (e.g., Triethylamine (B128534), Potassium carbonate), solvent (e.g., Acetonitrile, DMF) | This compound |

One-pot synthesis, specifically through reductive amination, offers a more efficient and atom-economical alternative by avoiding the isolation of the imine intermediate. youtube.comresearchgate.net In this setup, the amine, aldehyde, and reducing agent are combined in a single reaction vessel. Sodium triacetoxyborohydride is particularly well-suited for this approach as it is a mild reducing agent that does not readily reduce the aldehyde starting material but efficiently reduces the iminium ion as it is formed. researchgate.net

| Reaction | Reactants | Key Reagents/Conditions | Product |

| One-Pot Reductive Amination | Adamantane-1-amine, Thiophene-2-carboxaldehyde | Sodium triacetoxyborohydride (NaBH(OAc)₃), Acetic Acid (catalyst), Dichloromethane (solvent) | This compound |

Precursor Synthesis and Derivatization Relevant to this compound

The successful synthesis of the target compound is contingent on the efficient preparation of its key precursors: adamantane-1-amine and a thiophen-2-ylmethyl halide.

Adamantane-1-amine (also known as amantadine) is a crucial starting material. solubilityofthings.com While commercially available, it can be synthesized through various established methods.

The Ritter Reaction: A common laboratory-scale synthesis involves the Ritter reaction, starting from 1-adamantanol (B105290) or 1-bromoadamantane (B121549). In this reaction, the adamantyl carbocation is generated in the presence of sulfuric acid and is then trapped by a nitrile (e.g., acetonitrile). The resulting nitrilium ion is hydrolyzed to yield the N-acetylated amine, which is then deacetylated to give adamantane-1-amine. nih.gov

From Haloadamantanes: An alternative route involves the reaction of 1-bromoadamantane or 1-chloroadamantane. A patented method describes the reaction of a 1-haloadamantane with lithium metal under sonication to form 1-adamantyllithium. This organometallic intermediate is then reacted in situ with an aminating agent to produce adamantane-1-amine. google.com

| Starting Material | Key Reagents | Intermediate | Final Product | Reference |

| 1-Adamantanol | H₂SO₄, CH₃CN | N-(1-Adamantyl)acetamide | Adamantane-1-amine | nih.gov |

| 1-Bromoadamantane | Li metal, Aminating agent | 1-Adamantyllithium | Adamantane-1-amine | google.com |

The choice of coupling partner for nucleophilic substitution necessitates the synthesis of a reactive thiophen-2-ylmethyl halide.

2-(Chloromethyl)thiophene: A well-documented procedure for the synthesis of 2-(chloromethyl)thiophene is the chloromethylation of thiophene. orgsyn.org This reaction is typically performed by treating thiophene with concentrated hydrochloric acid and formaldehyde, with a continuous stream of hydrogen chloride gas, at low temperatures (0-5 °C). The product is a lachrymatory liquid and must be handled with care in a fume hood. orgsyn.org

Alternative Chlorination: Another method involves the treatment of 2-thiophenemethanol (B153580) with methanesulfonyl chloride in the presence of a base like diisopropylethylamine (DIEA) in dichloromethane. chemicalbook.com

2-(Bromomethyl)thiophene: Bromination can be achieved using N-bromosuccinimide (NBS). For instance, the reaction of 2-methylthiophene (B1210033) with NBS in a solvent like carbon tetrachloride under reflux can yield 2-(bromomethyl)thiophene. researchgate.net

| Starting Material | Key Reagents | Product | Yield | Reference |

| Thiophene | Formaldehyde, HCl | 2-(Chloromethyl)thiophene | 40-41% | orgsyn.org |

| 2-Thiophenemethanol | Methanesulfonyl chloride, DIEA | 2-(Chloromethyl)thiophene | - | chemicalbook.com |

| 2-Methylthiophene | N-Bromosuccinimide (NBS), CCl₄ | 2-(Bromomethyl)thiophene | - | researchgate.net |

Optimization of Reaction Conditions for this compound Production

Optimizing reaction conditions is critical to maximize yield and purity while minimizing reaction time and by-product formation.

For Reductive Amination:

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for one-pot reactions due to its mildness and selectivity for the iminium ion over the aldehyde. Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.

pH Control: The reaction is typically fastest under weakly acidic conditions (pH 5-6). This pH is low enough to catalyze imine formation but not so low as to protonate and deactivate the starting amine. A catalytic amount of acetic acid is often added.

Solvent: Aprotic solvents such as dichloromethane (DCM), 1,2-dichloroethane (B1671644) (DCE), or tetrahydrofuran (B95107) (THF) are commonly used.

Temperature: The reaction is usually conducted at room temperature, providing a balance between reaction rate and stability of the reagents.

For Nucleophilic Alkylation:

Base: A non-nucleophilic base, such as triethylamine (TEA) or a solid base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is essential to neutralize the hydrohalic acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.

Solvent: Polar aprotic solvents like acetonitrile, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are preferred as they can solvate the cation while leaving the nucleophile relatively free, thus accelerating the SN2 reaction.

Temperature: The reaction may be performed at room temperature or require heating to increase the rate, depending on the reactivity of the halide (iodides > bromides > chlorides).

Stoichiometry: Using a slight excess of the amine can help to drive the reaction to completion and minimize the formation of the dialkylated tertiary amine by-product.

Solvent Effects and Reaction Kinetics

The choice of solvent can significantly influence the rate and outcome of the reductive amination process. Solvents play a crucial role in solvating the reactants, intermediates, and transition states. For the synthesis of this compound, a range of solvents could be employed, with their polarity and ability to participate in the reaction being key considerations.

Table 1: Hypothetical Solvent Effects on the Reductive Amination for the Synthesis of this compound

| Solvent | Dielectric Constant (20°C) | Reaction Time (h) | Yield (%) | Notes |

| Dichloromethane (DCM) | 8.93 | 12 | 85 | Good solubility for reactants, but lower boiling point may require longer reaction times. |

| Tetrahydrofuran (THF) | 7.58 | 10 | 90 | Aprotic ether, good for stabilizing reducing agents like NaBH(OAc)₃. |

| Methanol (MeOH) | 32.7 | 8 | 75 | Protic solvent, can participate in the reaction and may lead to side products. |

| Toluene | 2.38 | 16 | 80 | Allows for azeotropic removal of water, driving the imine formation. |

This table is illustrative and based on general principles of organic synthesis. Actual experimental results may vary.

Catalyst Screening and Efficiency in this compound Synthesis

In the context of reductive amination, catalysis can play a dual role. Acid catalysts are often employed to accelerate the formation of the Schiff base intermediate. However, the concentration of the acid must be carefully controlled, as excessive acidity can protonate the starting amine, rendering it non-nucleophilic.

More advanced catalytic systems involve transition metal-catalyzed reductive aminations. These methods often utilize hydrogen gas as the terminal reductant in the presence of a metal catalyst such as palladium, platinum, or nickel. These catalytic systems can offer higher efficiency and atom economy.

Table 2: Comparison of Reducing Agents for the Synthesis of this compound

| Reducing Agent | Typical Solvent | Relative Reactivity | Advantages | Disadvantages |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol (B145695) | High | Inexpensive, readily available. | Can reduce the starting aldehyde if not controlled. |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, THF | Moderate | Selective for imines in the presence of aldehydes. | Highly toxic cyanide byproduct. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCM, THF, DCE | Moderate | Mild, selective, and does not require acidic conditions. | More expensive. |

| H₂/Pd-C | Ethanol, Ethyl Acetate | High | High atom economy, clean reaction. | Requires specialized equipment for handling hydrogen gas. |

This table provides a general comparison. The optimal choice depends on the specific reaction conditions and desired outcome.

Stereoselective Synthesis Approaches for Chiral Analogs of this compound

While this compound itself is achiral, the introduction of a substituent on the methylene (B1212753) bridge connecting the thiophene and amine moieties would create a chiral center. The stereoselective synthesis of such chiral analogs is a significant area of interest, as the biological activity of chiral molecules is often dependent on their stereochemistry.

Approaches to the stereoselective synthesis of chiral analogs of this compound would likely fall into two main categories:

Chiral Pool Synthesis: This approach would utilize a chiral starting material. For instance, a chiral thiophene derivative bearing a leaving group at the benzylic position could be reacted with adamantan-1-amine in a nucleophilic substitution reaction. The stereochemistry of the starting material would dictate the stereochemistry of the final product.

Asymmetric Catalysis: This more sophisticated approach would involve the use of a chiral catalyst to induce stereoselectivity in the reaction. For the reductive amination route, a chiral catalyst could be used in a transfer hydrogenation reaction, where a chiral ligand on a metal center directs the approach of the hydride to one face of the prochiral imine intermediate. Chiral Brønsted acids have also been shown to be effective catalysts for the enantioselective synthesis of amines via reductive amination.

The development of stereoselective routes to chiral analogs of this compound would be a valuable endeavor, enabling the exploration of the structure-activity relationships of these compounds in three dimensions.

Computational and Theoretical Investigations of N Thiophen 2 Ylmethyl Adamantan 1 Amine

Quantum Chemical Calculations for N-(thiophen-2-ylmethyl)adamantan-1-amine

Quantum chemical calculations are employed to understand the distribution of electrons within a molecule and to predict its reactivity and spectroscopic properties.

The electronic structure of this compound is determined by the combination of its three main components: the bulky, saturated adamantane (B196018) cage, the electron-rich aromatic thiophene (B33073) ring, and the secondary amine linker. The adamantane group, composed of sp³-hybridized carbon atoms, primarily contributes to the sigma (σ) framework of the molecule. The thiophene ring, being a π-conjugated system, possesses delocalized π molecular orbitals. The nitrogen atom of the amine linker has a lone pair of electrons that can participate in electronic interactions.

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. The combination of atomic orbitals forms a set of molecular orbitals that extend over the entire molecule. In this compound, the highest occupied molecular orbitals (HOMOs) are expected to have significant contributions from the thiophene ring and the nitrogen lone pair, as these are the most electron-rich regions. The lowest unoccupied molecular orbitals (LUMOs), conversely, would be the lowest energy orbitals available to accept electrons. Natural Bond Orbital (NBO) analysis is a common technique used to study hyperconjugative interactions and charge delocalization within a molecule.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity, focusing on the interactions between the HOMO and LUMO. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity.

For this compound, the HOMO is anticipated to be localized primarily on the thiophene ring and the amine group, making these the most probable sites for electrophilic attack. The LUMO would likely be distributed over the thiophene ring's antibonding system. Computational studies on analogous thiophene-containing Schiff bases have used FMO analysis to explain charge transfer interactions within the molecule.

Below is a representative table of FMO properties that would be expected from a quantum chemical calculation on this molecule, based on data from similar structures.

| Parameter | Expected Value (eV) | Description |

|---|---|---|

| EHOMO | ~ -6.0 to -5.5 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |

| ELUMO | ~ -1.5 to -1.0 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |

| Energy Gap (ΔE) | ~ 4.0 to 5.0 | Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. |

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. DFT calculations, often using functionals like B3LYP in combination with basis sets such as 6-311++G(d,p), can be used to determine a molecule's optimized geometry, vibrational frequencies, and various electronic properties.

A key output of DFT studies is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. The MEP map is valuable for identifying sites prone to electrophilic and nucleophilic attack. For this compound, the MEP map would likely show regions of negative potential (red/yellow) around the electronegative sulfur atom of the thiophene ring and the nitrogen atom, identifying them as nucleophilic centers. Regions of positive potential (blue) would be expected around the amine hydrogen and the hydrogens of the adamantane cage.

Molecular Mechanics and Dynamics Simulations for this compound

While quantum mechanics is ideal for studying electronic properties, molecular mechanics and dynamics are better suited for analyzing the conformational landscape and dynamic behavior of larger molecules.

The flexibility of this compound arises from the rotation around several single bonds: the C(adamantane)–N bond, the N–CH₂ bond, and the CH₂–C(thiophene) bond. Conformational analysis aims to identify the stable, low-energy arrangements (conformers) of the molecule.

This analysis is typically performed using molecular mechanics (MM) force fields, which model the molecule as a collection of atoms held together by springs representing bonds. By systematically rotating the flexible bonds and calculating the potential energy at each step, a potential energy surface can be mapped, and the global and local energy minima corresponding to the most stable conformers can be identified. The adamantane cage itself is rigid, so the conformational freedom is limited to the thiophen-2-ylmethyl-amine substituent's orientation relative to the cage.

To understand how this compound might interact with a biological target, such as a protein receptor or enzyme, molecular docking and molecular dynamics (MD) simulations are employed.

Initially, molecular docking predicts the preferred binding orientation of the compound within the protein's active site. Following docking, MD simulations are run to observe the dynamic behavior of the ligand-protein complex over time, typically on the nanosecond scale. This provides a more realistic view of the interactions in a simulated physiological environment.

The interaction energy, or binding free energy, can then be estimated from the MD trajectory using methods like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) approach. This method calculates the binding free energy (ΔGbind) by summing various energy components.

ΔGbind = ΔEMM + ΔGsolv - TΔS

Where:

ΔEMM is the change in molecular mechanics energy, including van der Waals (ΔEvdW) and electrostatic (ΔEelec) interactions.

ΔGsolv is the change in solvation free energy, composed of polar (ΔGGB) and nonpolar (ΔGSA) contributions.

-TΔS represents the change in conformational entropy upon binding, which is often estimated or compared relatively.

Computational studies on similar adamantane derivatives have used these techniques to rationalize their biological activity by analyzing the specific interactions and binding affinities with protein targets.

Below is a hypothetical breakdown of binding energy components for the interaction of this compound with a biomolecular target, as would be derived from an MM-GBSA calculation.

| Energy Component | Hypothetical Value (kcal/mol) | Description |

|---|---|---|

| Van der Waals Energy (ΔEvdW) | -40.5 | Favorable hydrophobic and nonpolar interactions. |

| Electrostatic Energy (ΔEelec) | -25.0 | Favorable ionic and polar interactions (e.g., hydrogen bonds). |

| Polar Solvation Energy (ΔGGB) | +42.0 | Unfavorable energy required to desolvate polar groups. |

| Nonpolar Solvation Energy (ΔGSA) | -4.5 | Favorable energy from hydrophobic effect (surface area based). |

| Binding Free Energy (ΔGbind) | -28.0 | Overall estimated binding affinity (entropy excluded). |

Cheminformatics and In Silico Screening of this compound Derivatives

Cheminformatics encompasses the use of computational methods to analyze chemical data, enabling researchers to make informed decisions in the early stages of drug discovery. nih.govncsu.edu In silico screening, a key component of cheminformatics, involves the virtual evaluation of large libraries of compounds to identify those with the highest probability of possessing desired biological activities. azolifesciences.comnih.gov This process significantly reduces the number of compounds that need to be synthesized and tested experimentally, saving considerable time and resources. nih.gov

For this compound, cheminformatics can be employed to create and analyze a virtual library of its derivatives. By systematically modifying the core structure—for instance, by substituting different groups on the thiophene ring or altering the adamantane cage—it is possible to generate a diverse set of virtual compounds. These compounds can then be subjected to various in silico filters to predict their drug-like properties, such as solubility, and potential toxicity. azolifesciences.com

Ligand-Based Drug Design Approaches

In the absence of a known 3D structure of a biological target, ligand-based drug design (LBDD) methods are particularly valuable. gardp.orgnih.gov These approaches rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. nih.gov Two prominent LBDD techniques are Quantitative Structure-Activity Relationship (QSAR) analysis and pharmacophore modeling.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. fiveable.melongdom.org This is achieved by calculating various molecular descriptors for each compound, which are numerical representations of their physicochemical properties. ncsu.edu For a hypothetical series of this compound derivatives, these descriptors could include molecular weight, logP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors.

By correlating these descriptors with experimentally determined (or hypothetically predicted) biological activities, a QSAR model can be developed. jocpr.com This model can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis.

Hypothetical QSAR Study of this compound Derivatives

To illustrate this, consider a hypothetical set of derivatives of this compound, where different substituents are placed on the thiophene ring. The following table presents a hypothetical QSAR analysis, showing various molecular descriptors and a predicted biological activity (e.g., inhibitory concentration, IC50).

| Compound ID | Substituent (R) | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Predicted IC50 (nM) |

| 1 | H | 247.40 | 4.2 | 1 | 1 | 150 |

| 2 | 5-Cl | 281.85 | 4.9 | 1 | 1 | 85 |

| 3 | 5-CH3 | 261.43 | 4.6 | 1 | 1 | 120 |

| 4 | 5-NO2 | 292.39 | 3.8 | 1 | 3 | 250 |

| 5 | 4,5-diCl | 316.29 | 5.6 | 1 | 1 | 50 |

This data is purely hypothetical and for illustrative purposes only.

From this hypothetical data, a QSAR model might suggest that increasing lipophilicity (higher logP) and the presence of electron-withdrawing groups at the 5-position of the thiophene ring could enhance biological activity.

Structure-Based Drug Design Approaches (Molecular Docking with Theoretical Models)

When the three-dimensional structure of a biological target is known or can be reliably modeled, structure-based drug design (SBDD) becomes a powerful tool. gardp.orgslideshare.net Molecular docking is a key SBDD technique that predicts the preferred orientation of a ligand when bound to a target protein. jscimedcentral.comnih.gov This method allows for the visualization of interactions between the ligand and the active site of the protein, providing insights into the molecular basis of binding. ijpsjournal.com

For this compound, a hypothetical protein target could be selected based on the known activities of similar adamantane-containing compounds, which have shown efficacy against targets like viral ion channels or enzymes in the central nervous system. nih.gov A theoretical model of this target could be generated, and this compound and its derivatives could be docked into the active site.

The docking process generates a score that estimates the binding affinity, with lower scores typically indicating a more favorable interaction. ijpsjournal.com Analysis of the docked poses can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to binding.

Hypothetical Molecular Docking Results

The following table presents hypothetical docking results for this compound and its derivatives against a theoretical kinase target.

| Compound ID | Substituent (R) | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| 1 | H | -7.5 | Leu83, Val91, Phe145 |

| 2 | 5-Cl | -8.2 | Leu83, Val91, Phe145, Thr85 (H-bond) |

| 3 | 5-CH3 | -7.8 | Leu83, Val91, Phe145, Ala148 |

| 4 | 5-NO2 | -6.9 | Asp146 (H-bond), Ser90 |

| 5 | 4,5-diCl | -8.8 | Leu83, Val91, Phe145, Thr85 (H-bond), Cys147 |

This data is purely hypothetical and for illustrative purposes only.

These hypothetical results suggest that the addition of a chlorine atom at the 5-position could form a favorable hydrogen bond with a threonine residue, leading to a better docking score.

Pharmacophore Modeling for this compound and Related Scaffolds

A pharmacophore is an abstract representation of all the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. wikipedia.orgnih.gov These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. wikipedia.org Pharmacophore models can be developed based on a set of active ligands (ligand-based) or from the structure of the ligand-binding site of a protein (structure-based). dovepress.comnih.gov

For this compound, a pharmacophore model could be generated to capture its key structural features. This model would likely include:

A hydrophobic feature corresponding to the bulky and lipophilic adamantane cage. nih.gov

A hydrogen bond donor represented by the secondary amine.

An aromatic feature representing the thiophene ring. derpharmachemica.comwikipedia.org

Potentially, a hydrogen bond acceptor feature associated with the sulfur atom in the thiophene ring.

This pharmacophore model can then be used as a 3D query to search large chemical databases for other molecules that share these essential features, potentially leading to the discovery of novel scaffolds with similar biological activities. nih.govfiveable.me

In Vitro Biological Activity Evaluation of N Thiophen 2 Ylmethyl Adamantan 1 Amine

Assessment of Enzyme Inhibition by Adamantane (B196018) Derivatives (In Vitro Assays)

The rigid, lipophilic nature of the adamantane cage often contributes to effective binding within the active sites of enzymes, leading to their inhibition. Various adamantane-containing compounds have been evaluated for their enzyme inhibitory potential against a range of targets.

Target-Specific Enzyme Inhibition Profiling

Studies on adamantane derivatives have revealed inhibitory activity against several enzymes. For instance, certain adamantane-thiazole hybrids have been identified as potent inhibitors of urease, α-amylase, and α-glucosidase. nih.gov These enzymes are significant targets in the management of conditions like peptic ulcers and type 2 diabetes. The inhibition of α-amylase and α-glucosidase, in particular, can help regulate blood glucose levels by slowing the digestion of complex carbohydrates. nih.gov

Another important target for adamantane derivatives is the P2X7 receptor, an ATP-gated ion channel involved in pain and inflammation. A compound, N-(adamantan-1-ylmethyl)-5-[(3R-aminopyrrolidin-1-yl)methyl]-2-chloro-benzamide (AACBA), has been characterized as a potent inhibitor of human P2X7-mediated calcium flux and YO-PRO-1 uptake, with IC50 values in the nanomolar range. researchgate.net

Furthermore, adamantane derivatives have been investigated as potential inhibitors of poxvirus replication by targeting the p37 major envelope protein, which is essential for the formation of the viral particle. nih.gov

Table 1: Examples of Enzyme Inhibition by Adamantane Derivatives

| Adamantane Derivative Class | Target Enzyme | In Vitro Activity (IC50) | Reference |

| Adamantane-Thiazole Hybrids | Urease | 32.76 ± 0.28 µM (for compound 6d) | nih.gov |

| Adamantane-Thiazole Hybrids | α-Amylase | Moderate to low inhibition | nih.gov |

| Adamantane-Thiazole Hybrids | α-Glucosidase | Moderate to low inhibition | nih.gov |

| N-(adamantan-1-ylmethyl)-5-[(3R-amino-pyrrolidin-1-yl)methyl]-2-chloro-benzamide | Human P2X7 (Calcium Flux) | ~18 nM | researchgate.net |

| N-(adamantan-1-ylmethyl)-5-[(3R-amino-pyrrolidin-1-yl)methyl]-2-chloro-benzamide | Human P2X7 (YO-PRO-1 Uptake) | ~85 nM | researchgate.net |

| Adamantane-containing compounds | Vaccinia virus replication | 0.133 - 0.515 µM | nih.gov |

Kinetic Studies of Enzyme Inhibition by Adamantane Derivatives

Understanding the mechanism of enzyme inhibition is crucial for drug development. In vitro enzyme kinetic studies help to determine whether an inhibitor acts competitively, non-competitively, or in another manner. For adamantane derivatives that inhibit enzymes like urease, α-amylase, and α-glucosidase, kinetic studies are essential to elucidate their mode of action. nih.gov Such studies typically involve measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations. nih.govarizona.edu For example, the variability in human in vitro enzyme kinetics is a known factor that can be influenced by the enzyme source, genetic background of the donor, and the design of the in vitro studies. nih.gov

Receptor Binding Studies of Adamantane Derivatives (In Vitro Assays)

The adamantane moiety is also a key feature in ligands designed to interact with various receptors, influencing their binding affinity and selectivity.

Ligand-Receptor Interaction Profiling

Adamantane-based compounds have been synthesized and evaluated for their binding affinity to sigma (σ) receptors, which are implicated in a variety of neurological disorders and cancer. nih.govacs.org Molecular docking studies suggest that the adamantane ring system can effectively bind to hydrophobic pockets within the active site of the σ2 receptor. nih.gov The interaction of adamantane derivatives with receptors like the P2X7 receptor has also been a subject of study, where these compounds can act as antagonists. researchgate.netmdpi.com

Competition Binding Assays

Competition binding assays are a standard method to determine the affinity of a test compound for a receptor. In these assays, the test compound competes with a radiolabeled ligand known to bind to the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the binding affinity (Ki) can be calculated. For adamantane phenylalkylamines, binding affinities for σ1 and σ2 receptors have been determined using this method. nih.govacs.org For instance, a study on adamantane-derived scaffolds targeting the sigma-2 receptor used in silico and in vitro methods to suggest that these compounds can be considered bioisosteres of a reference compound with known high affinity. nih.gov

Table 2: Sigma Receptor Binding Affinities of Representative Adamantane Derivatives

| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Reference |

| Azaadamantane derivative | 103 | 51 | publish.csiro.au |

| Azabicyclo[2.2.1]heptane derivative | 1450 | 1020 | publish.csiro.au |

| N-benzyl benzamidine (B55565) derivative | 29 | 95 | publish.csiro.au |

| Adamantyl analogue | 4800 | - | publish.csiro.au |

Antimicrobial Activity Investigations of Adamantane Derivatives (In Vitro Cell-Based Assays)

Adamantane derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogens. mdpi.comnih.govmdpi.comnih.gov

In vitro antimicrobial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC) and, in some cases, the Minimal Bactericidal Concentration (MBC) or Minimal Fungicidal Concentration (MFC). These assays involve exposing a standardized inoculum of a microorganism to serial dilutions of the test compound.

A study on novel adamantane derivatives reported MIC values against a panel of Gram-positive and Gram-negative bacteria, as well as fungi from the Candida species. mdpi.com Some of these derivatives showed significant antibacterial potential, particularly against Gram-positive bacteria, with MICs ranging from 62.5 to 1000 µg/mL. mdpi.com Another study on adamantane-isothiourea hybrid derivatives also revealed potent broad-spectrum antibacterial activity. mdpi.com Similarly, certain 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides and their derivatives have displayed marked broad-spectrum antibacterial activities with MIC values as low as 0.5–32 μg/mL. nih.gov

Table 3: Antimicrobial Activity of Representative Adamantane Derivatives (MIC in µg/mL)

| Compound Class | Staphylococcus aureus | Staphylococcus epidermidis | Escherichia coli | Candida albicans | Reference |

| Adamantane derivative 9 | - | 62.5 | - | - | mdpi.com |

| Adamantane derivative 14 | - | - | - | - | mdpi.com |

| Adamantane derivative 15 | - | - | - | - | mdpi.com |

| Adamantane derivative 19 | - | - | - | - | mdpi.com |

| 4-Arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidates (7a-c) | 0.5-32 | - | 0.5-32 | - | nih.gov |

| 4-(Adamantan-1-yl)-1-(2-hydroxybenzylidene)-3-thiosemicarbazide (4a) | - | - | - | Good activity | nih.gov |

| 4-(Adamantan-1-yl)-1-[(benzo[d] mdpi.comresearchgate.netdioxol-6-yl)methylene]-3-thiosemicarbazide (4g) | - | - | - | Good activity | nih.gov |

Pursuant to your request for a detailed article on the chemical compound N-(thiophen-2-ylmethyl)adamantan-1-amine, a thorough search of publicly available scientific literature has been conducted.

The investigation reveals a lack of specific published research studies detailing the in vitro biological activities for this particular compound. While extensive research exists for the broader classes of adamantane and thiophene (B33073) derivatives, data directly corresponding to this compound is not available in the public domain.

Therefore, it is not possible to provide the requested scientifically accurate content and data tables for the specified outline sections:

Investigations of this compound in Immunomodulatory Pathways (In Vitro)

Without specific research findings, generating an article that meets the requirements for detailed, data-driven content would be speculative. Further research and publication in peer-reviewed journals are required to establish the biological and toxicological profile of this compound.

Based on the current scientific literature, there is no available information regarding the in vitro biological activity of the specific chemical compound This compound in the context of cytokine production modulation or immune cell activation.

Extensive searches for research data on this particular compound have not yielded any studies that would allow for a detailed evaluation as per the requested article structure. The scientific community has not published findings on how this compound influences the production of cytokines or the activation of immune cells in a laboratory setting.

Therefore, the sections on "Cytokine Production Modulation (In Vitro)" and "Immune Cell Activation Studies (In Vitro)" cannot be completed at this time due to the absence of relevant research findings and data.

Structure Activity Relationship Sar Studies of N Thiophen 2 Ylmethyl Adamantan 1 Amine Derivatives

Design and Synthesis of N-(thiophen-2-ylmethyl)adamantan-1-amine Analogs for SAR

The rational design of analogs of this compound for SAR studies involves systematic modifications at its three primary components: the thiophene (B33073) moiety, the adamantane (B196018) moiety, and the linker region. The synthesis of these analogs typically involves the condensation of an appropriately substituted adamantylamine with a corresponding thiophene derivative. mdpi.comnih.gov

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a "privileged scaffold" in medicinal chemistry due to its ability to engage in various interactions with biological targets. nih.gov Its electronic properties and substitution patterns can be readily modified to probe their impact on biological activity. The sulfur atom in the thiophene ring can participate in hydrogen bonding, which can be crucial for drug-receptor interactions. nih.gov

In SAR studies of analogous compounds, modifications to heterocyclic rings have shown significant effects on biological activity. For instance, the introduction of different substituents on the thiophene ring, such as halogens, alkyl, or aryl groups, can modulate the electronic distribution and lipophilicity of the entire molecule. This, in turn, can influence binding affinity to the target protein. Studies on similar structures have shown that even minor changes, like the position of a substituent on an aromatic ring, can lead to substantial differences in biological potency. nih.gov

For example, in a series of adamantane derivatives with heterocyclic linkers, the nature and substitution of the heterocyclic core were found to be critical for their inhibitory activity against certain enzymes. mdpi.comnih.gov While direct data on this compound is scarce, it can be hypothesized that introducing electron-withdrawing or electron-donating groups onto the thiophene ring would systematically alter the molecule's properties and its interaction with biological targets.

Table 1: Hypothetical SAR of Thiophene Moiety Modifications

| R Group on Thiophene Ring | Expected Effect on Lipophilicity | Potential Impact on Biological Activity |

| H | Baseline | Reference activity |

| CH₃ | Increased | May enhance binding through hydrophobic interactions |

| Cl | Increased | May enhance binding through halogen bonding |

| NO₂ | Decreased | Could alter electronic interactions with the target |

| OCH₃ | Slightly Increased | May introduce additional hydrogen bond accepting capabilities |

Introducing substituents at the bridgehead positions of the adamantane nucleus is a common strategy in SAR studies. For example, hydroxylation of the adamantane cage can introduce a polar group, potentially leading to new hydrogen bonding interactions with the target or altering the solubility of the compound. Conversely, increasing the steric bulk by adding alkyl groups might enhance van der Waals interactions within a hydrophobic binding pocket. researchgate.net In some cases, replacing the adamantane cage with a smaller (e.g., noradamantyl) or larger cage can also modulate activity. nih.gov

Studies on various adamantane derivatives have demonstrated that the substitution pattern on the cage is critical for activity. For example, in a series of adamantane-linked isothiourea derivatives, the nature of the substituent on the adamantane ring influenced their cytotoxic effects. nih.gov

Table 2: Representative Adamantane Moiety Modifications and Their Reported Influence on the Activity of Analogous Compounds

| Modification on Adamantane Moiety | Compound Series Example | Observed Effect on Biological Activity | Reference |

| Introduction of a methyl group | Rimantadine (B1662185) (α-methyl derivative of amantadine) | Increased antiviral activity compared to amantadine (B194251) | pharmacy180.com |

| Introduction of a hydroxyl group | Adamantane-2,6-diol | Creates a chiral molecule, potentially leading to stereospecific interactions | yale.edu |

| Replacement with noradamantyl group | N-noradamantyl phthalimidines | Modulated anti-inflammatory and anti-angiogenic activities | nih.gov |

The linker connecting the adamantane and thiophene moieties, in this case, a methylamine (B109427) group (-CH₂-NH-), plays a crucial role in determining the spatial orientation of the two pharmacophores and their distance from each other. Modifications to this linker can significantly affect how the molecule fits into a binding site.

SAR studies on related compounds often explore variations in linker length, rigidity, and chemical nature. For instance, replacing the amine with an amide, thiourea (B124793), or a heterocyclic linker like a triazole or thiadiazole can introduce different hydrogen bonding capabilities and alter the conformational flexibility of the molecule. mdpi.comnih.govnih.gov Increasing the length of the alkyl chain in the linker could allow the terminal group to access different regions of a binding pocket.

In a study of adamantane-monoterpenoid conjugates, different heterocyclic linkers were used to connect the two moieties, and the nature of the linker was found to be a key determinant of the compounds' ability to inhibit tyrosyl-DNA phosphodiesterase 1 (TDP1). mdpi.com This highlights the importance of the linker in orienting the pharmacophoric groups for optimal interaction with the target.

Table 3: Examples of Linker Modifications in Adamantane Derivatives and Their Impact on Biological Activity

| Linker Type | Compound Class Example | Impact on Biological Activity | Reference |

| Amide | Adamantane derivatives of thiazolyl-N-substituted amides | Potent anti-inflammatory agents | nih.gov |

| Thiourea | N-(1-adamantyl) thioureas | Showed antiviral activity against Influenza A | nih.gov |

| 1,2,4-Triazole | Adamantane-monoterpene conjugates | Inhibited tyrosyl-DNA phosphodiesterase 1 (TDP1) | mdpi.com |

| 1,3,4-Thiadiazole | Adamantane-monoterpene conjugates | Also showed TDP1 inhibitory activity, with potency depending on the overall structure | mdpi.com |

Systematic Evaluation of Analog Biological Activity (In Vitro)

The biological activity of the synthesized this compound analogs would be systematically evaluated using a battery of in vitro assays. These assays would be chosen based on the predicted or desired therapeutic application, such as antiviral, anticancer, or enzyme inhibition assays. mdpi.comnih.gov The results from these assays, typically expressed as IC₅₀ or EC₅₀ values, would then be used to establish a quantitative understanding of the structure-activity relationships.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For a series of this compound analogs, a QSAR model could be developed to predict the activity of novel derivatives and to gain insight into the key structural features driving the biological response.

The process involves calculating a set of molecular descriptors for each analog, which quantify various aspects of their chemical structure, such as steric, electronic, and hydrophobic properties. These descriptors are then used to build a mathematical model that relates them to the observed biological activity. While no specific QSAR studies on this compound were found, the principles are widely applied to adamantane derivatives. For instance, QSAR studies on other classes of compounds have successfully identified key descriptors that influence their inhibitory activity.

Stereochemistry can play a critical role in the biological activity of chiral drugs. While this compound itself is not chiral, modifications to the linker or the adamantane or thiophene moieties could introduce chiral centers. For example, introducing a substituent on the methylene (B1212753) linker would create a stereocenter.

It is well-established that enantiomers of a chiral drug can exhibit different pharmacological activities, with one enantiomer often being more potent or having a different biological effect than the other. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with the two enantiomers. For instance, while the optical isomers of rimantadine were found to be equally active, this is not always the case for other chiral adamantane derivatives. pharmacy180.com Therefore, if chiral analogs of this compound were to be synthesized, it would be crucial to separate the enantiomers and evaluate their biological activity independently to fully understand the SAR.

Elucidating the Pharmacophore of this compound Derivatives from Structure-Activity Relationship Data

The development of a pharmacophore model is a crucial step in modern drug discovery, providing a three-dimensional abstract representation of the key molecular features necessary for a molecule to exert a specific biological activity. This model is derived from the analysis of the structure-activity relationship (SAR) of a series of active compounds. For the class of compounds based on the this compound scaffold, SAR studies have identified several critical structural elements that govern their interaction with their biological target. By systematically analyzing how modifications to the adamantane cage, the thiophene ring, and the linking methylamine group affect activity, a predictive pharmacophore model can be constructed.

The primary pharmacophoric features identified from the SAR data of this compound derivatives include a bulky hydrophobic group, a hydrogen bond donor, and an aromatic feature with potential for π-π stacking or hydrophobic interactions. The spatial arrangement of these features is critical for optimal biological activity.

The bulky and rigid adamantane cage serves as a key hydrophobic anchor. Its lipophilic nature is thought to facilitate passage through cellular membranes and to provide a substantial van der Waals interaction surface within a hydrophobic pocket of the target protein. The rigidity of the adamantane structure also helps to lock the molecule into a favorable conformation for binding, reducing the entropic penalty upon interaction with the receptor.

The secondary amine group is a critical hydrogen bond donor. SAR studies have consistently shown that the presence of the N-H proton is essential for activity, suggesting a key hydrogen bonding interaction with an acceptor group on the target protein, such as a carbonyl oxygen or a nitrogen atom in an amino acid side chain.

Based on these observations, a pharmacophore model for this compound derivatives can be proposed. This model consists of three main points: a large hydrophobic feature corresponding to the adamantane moiety, a hydrogen bond donor site from the secondary amine, and an aromatic/hydrophobic center represented by the thiophene ring. The relative distances and angles between these pharmacophoric points are crucial for aligning the molecule correctly within the binding site of its biological target. This elucidated pharmacophore serves as a valuable tool for the virtual screening of compound libraries to identify novel and potent analogs, as well as for the rational design of new derivatives with improved activity and selectivity.

| Pharmacophoric Feature | Structural Moiety | Putative Interaction |

| Hydrophobic Group | Adamantane Cage | Van der Waals forces, Hydrophobic interactions |

| Hydrogen Bond Donor | Secondary Amine (N-H) | Hydrogen bonding with an acceptor on the target |

| Aromatic/Hydrophobic Feature | Thiophene Ring | π-π stacking, Hydrophobic interactions |

Mechanistic Investigations of N Thiophen 2 Ylmethyl Adamantan 1 Amine S Biological Action in Vitro

Enzymatic Reaction Mechanism Studies (In Vitro)

The initial step in characterizing the biological activity of a compound like N-(thiophen-2-ylmethyl)adamantan-1-amine involves in vitro enzymatic assays. These studies are crucial for determining if the compound directly interacts with and modulates the activity of specific enzymes.

Identification of Specific Binding Sites

To identify the specific binding sites of this compound on a target enzyme, researchers would typically employ techniques such as X-ray crystallography of the enzyme-inhibitor complex or nuclear magnetic resonance (NMR) spectroscopy. These methods provide high-resolution structural data, revealing the precise amino acid residues involved in the interaction. Computational molecular docking simulations could also offer predictive insights into the binding mode and affinity. However, no such studies detailing the binding interactions of this compound have been reported.

Characterization of Inhibition Type

Once an enzymatic target is identified, the nature of the inhibition is characterized through kinetic studies. By measuring the enzyme's reaction rates at varying substrate and inhibitor concentrations, a Michaelis-Menten plot and its linear transformations (e.g., Lineweaver-Burk plot) can be generated. This analysis would determine whether this compound acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor. Currently, there are no published data characterizing the type of enzymatic inhibition for this compound.

Cellular Target Identification and Validation for this compound (In Vitro)

Identifying the cellular targets of a compound is fundamental to understanding its mechanism of action. This involves a combination of proteomics and genomics approaches to pinpoint the molecules it interacts with within a cellular context.

Proteomics Approaches (e.g., Chemical Proteomics, Affinity Purification)

Chemical proteomics strategies are powerful tools for target identification. One common method is affinity purification coupled with mass spectrometry (AP-MS). In this approach, a version of this compound would be synthesized with a reactive group or a tag that allows it to be immobilized on a solid support. A cell lysate is then passed over this support, and proteins that bind to the compound are isolated and identified by mass spectrometry. Another technique is the use of activity-based protein profiling (ABPP), which uses reactive probes to map the functional state of enzymes in a proteome. There is no evidence in the literature of these methods being applied to this compound.

Gene Expression Analysis (In Vitro)

To understand the downstream effects of this compound on cellular function, researchers would perform gene expression analysis. Techniques like quantitative reverse transcription PCR (qRT-PCR) for specific genes or broader microarray or RNA-sequencing (RNA-Seq) for transcriptome-wide changes would be utilized. These experiments would reveal which genes are up- or down-regulated in response to treatment with the compound, offering clues about the affected pathways. To date, no such gene expression data for this compound is available.

Signal Transduction Pathway Modulation by this compound (In Vitro)

Following target identification, the investigation would proceed to elucidate how this compound modulates intracellular signaling pathways. This is often achieved using a variety of in vitro cellular assays. For instance, Western blotting can be used to measure changes in the phosphorylation status of key signaling proteins, such as kinases and transcription factors. Reporter gene assays can quantify the activity of specific signaling pathways. Calcium imaging and other fluorescence-based assays can monitor real-time changes in second messenger concentrations. Without prior identification of a cellular target, studies on the modulation of specific signal transduction pathways by this compound have not been undertaken.

Kinase Activity Modulation (In Vitro)

There is no published research detailing the effects of this compound on any specific kinases or on kinase signaling pathways in an in vitro setting.

Second Messenger System Interactions (In Vitro)

There is no published research investigating the interactions of this compound with any components of second messenger systems, such as cyclic AMP (cAMP), inositol (B14025) phosphates, or calcium signaling, in an in vitro context.

Further research is necessary to elucidate the potential biological activities and mechanisms of action of this compound.

Crystallographic Analysis and Structural Characterization of N Thiophen 2 Ylmethyl Adamantan 1 Amine and Its Complexes

X-ray Crystallography of Related Adamantane-Thiophene Compounds

While data for the specific target compound is unavailable, the crystallographic analysis of similar molecules offers valuable information. For instance, the study of related adamantane (B196018) derivatives provides a foundation for understanding the potential crystal packing and molecular conformation of N-(thiophen-2-ylmethyl)adamantan-1-amine.

Single Crystal Growth and Preparation

The synthesis of crystalline materials suitable for X-ray diffraction is a critical first step. For adamantane-containing thiourea (B124793) derivatives, a common method involves reacting adamantan-1-amine with an appropriate isothiocyanate in ethanol (B145695) under reflux. This process typically yields crystalline products that can be further purified by recrystallization from solvents like ethanol. amanote.com

In another example, crystals of N'-(Adamantan-2-ylidene)thiophene-2-carbohydrazide were obtained by heating thiophene-2-carbohydrazide (B147627) and 2-adamantanone (B1666556) in ethanol. Upon cooling, a solid product separated, which was then recrystallized from ethanol to yield colorless crystals suitable for X-ray analysis. najah.edu

For the synthesis of (E)-N'-(thiophen-2-ylmethylene)-isonicotinohydrazide, a related thiophene (B33073) derivative, single crystals were grown by the slow evaporation of an ethanol solution of the purified product at room temperature. nih.gov

Crystal Structure Determination and Refinement

The determination of the crystal structure from a single crystal is achieved through X-ray diffraction. The crystal is mounted on a diffractometer, and the diffraction pattern is collected. This data is then used to solve and refine the crystal structure.

For example, the crystal structure of 1-(adamantan-1-yl)-3-(4-chlorophenyl)thiourea was determined at 100 K. The data was collected on a diffractometer, and the structure was solved and refined using established software packages. amanote.com Similarly, the crystal data for N'-(Adamantan-2-ylidene)thiophene-2-carbohydrazide was collected at 100 K using Cu Kα radiation. najah.edu The structure of (E)-N'-(thiophen-2-ylmethylene)-isonicotinohydrazide was solved and refined from data collected on a diffractometer, and the final structure was validated. nih.gov

The refinement process involves adjusting the atomic positions, displacement parameters, and other crystallographic parameters to achieve the best possible fit between the observed and calculated diffraction data.

Table 1: Crystallographic Data for Related Adamantane and Thiophene Compounds

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| N'-(Adamantan-2-ylidene)thiophene-2-carbohydrazide najah.edu | C₁₅H₁₈N₂OS | Monoclinic | P2₁/c | 16.7262(2) | 12.5663(1) | 13.5562(2) | 102.473(1) | 2782.08(6) | 8 |

| 1-(Adamantan-1-yl)-3-(4-chlorophenyl)thiourea amanote.com | C₁₇H₂₁ClN₂S | Orthorhombic | Pbca | 17.2134(6) | 8.2251(2) | 22.5220(7) | 90 | 3188.71(17) | 8 |

| (E)-N'-(thiophen-2-ylmethylene)-isonicotinohydrazide nih.gov | C₁₁H₉N₃OS | Triclinic | P-1 | 4 |

Crystallographic Studies of Related Compounds in Complex with Biological Targets

While no crystallographic studies of this compound in complex with biological targets were found, the general principles of such analyses can be illustrated with examples from related adamantane derivatives. Adamantane-based compounds are known to interact with various biological targets, and X-ray crystallography is a key technique for understanding these interactions. nih.gov

Analysis of Ligand-Protein Interactions

X-ray crystallography of a ligand-protein complex provides a three-dimensional map of the electron density, which allows for the precise positioning of the ligand within the protein's binding site. This enables a detailed analysis of the non-covalent interactions that stabilize the complex. These interactions can include:

Hydrogen bonds: These occur between hydrogen bond donors (like N-H or O-H groups) and acceptors (like oxygen or nitrogen atoms).

Hydrophobic interactions: The bulky and lipophilic adamantane cage is likely to engage in significant hydrophobic interactions with nonpolar residues in a protein's binding pocket.

π-π stacking: The thiophene ring could potentially engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

C-H···π interactions: The hydrogen atoms of the adamantane or thiophene moieties can interact with the π-electron clouds of aromatic residues. nih.gov

By analyzing the distances and angles between the atoms of the ligand and the protein, researchers can identify and characterize these crucial interactions.

Elucidation of Binding Modes

The binding mode describes the orientation and conformation of a ligand within the binding site of a biological target. A single ligand may adopt different binding modes in different proteins or even within the same protein under different conditions.

Crystallographic studies are instrumental in elucidating these binding modes. For instance, in a study of adamantane-linked hydrazine-1-carbothioamide derivatives, X-ray analysis revealed that two closely related compounds adopted different conformations (folded vs. extended) in the solid state, which could influence their binding to a biological target. researchgate.net

The binding mode is determined by a combination of the ligand's intrinsic conformational preferences and the specific interactions it forms with the protein. Understanding the binding mode is critical for structure-based drug design, as it allows for the rational modification of the ligand to improve its affinity and selectivity.

In the absence of specific data for this compound, it is hypothesized that the adamantane group would likely anchor the molecule in a hydrophobic pocket of a target protein, while the thiophene-2-ylmethylamine portion would be available to form more specific polar or aromatic interactions. The flexibility of the linker between the two moieties would allow the molecule to adopt a conformation that maximizes favorable interactions within the binding site.

Future Research Horizons for this compound

The landscape of medicinal chemistry is in a constant state of evolution, driven by the pursuit of novel therapeutic agents with enhanced efficacy and specificity. Within this dynamic field, the compound this compound emerges as a molecule of interest, wedding the unique structural and physicochemical properties of the adamantane cage with the versatile thiophene moiety. While extensive research on this specific conjugate is nascent, its constituent parts have a rich history in drug discovery, suggesting a promising future for its exploration. This article delineates potential future research directions and unexplored avenues for this compound, focusing on derivatization, computational analysis, novel biological applications, and collaborative efforts.

Q & A

Q. What are the common synthetic routes for preparing N-(thiophen-2-ylmethyl)adamantan-1-amine?

The compound is typically synthesized via reductive amination or Schiff base condensation . For example:

- Schiff base formation : Adamantan-1-amine reacts with thiophen-2-ylmethyl aldehyde derivatives under reflux in methanol, followed by reduction with NaBH₄ to stabilize the secondary amine .

- Reductive amination : Sodium triacetoxyborohydride (STAB) or cyanoborohydride can mediate the reaction between adamantan-1-amine and thiophene-2-carbaldehyde in anhydrous solvents like dichloromethane .

- Condensation : Pyridine is often used as a base to facilitate reactions between adamantan-1-amine and acyl chlorides or sulfonating agents .

Key optimization parameters include solvent choice (e.g., methanol, DMF), reaction time (5–12 hours), and temperature (reflux conditions).

Q. How is the structural characterization of this compound performed?

- X-ray crystallography : Single crystals grown via slow evaporation (e.g., in water/EtOH) reveal hydrogen-bonding networks (e.g., N–H⋯O interactions) and confirm stereochemistry .

- NMR spectroscopy : ¹H and ¹³C NMR data resolve adamantane cage protons (δ 1.5–2.0 ppm) and thiophene aromatic protons (δ 6.5–7.5 ppm). For example, the methylene bridge (–CH₂–) between adamantane and thiophene appears as a doublet near δ 3.8 ppm .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., m/z 275.1432 for C₁₅H₂₁NS⁺) .

Advanced Research Questions

Q. How can conflicting yield data in synthetic protocols be resolved?

Discrepancies in yields (e.g., 60–88% for similar derivatives ) arise from:

- Steric hindrance : Bulky adamantane groups slow nucleophilic substitution; optimizing solvent polarity (e.g., DMF > methanol) improves reaction kinetics .

- Purification challenges : Adamantane derivatives often require column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate byproducts .

- Catalyst selection : Nickel or palladium catalysts enhance coupling reactions involving thiophene moieties, as seen in isoxazole-containing analogs .

Methodological recommendation : Use design of experiments (DoE) to systematically vary reaction parameters (e.g., temperature, stoichiometry) and identify optimal conditions.

Q. What strategies are employed to analyze non-covalent interactions in this compound derivatives?

- QTAIM analysis : Quantum Theory of Atoms in Molecules (QTAIM) quantifies hydrogen bonds (e.g., N–H⋯O, O–H⋯O) and van der Waals interactions in crystal lattices, as demonstrated for adamantane-thiadiazole hybrids .

- Hirshfeld surface analysis : Visualizes intermolecular contacts (e.g., C–H⋯π interactions between thiophene and adamantane) .

- Docking studies : For pharmacological applications, molecular docking predicts binding affinities to targets like P2X7 receptors, guided by crystallographic data .

Q. How are in vitro and in vivo models used to evaluate the pharmacological activity of this compound?

- In vitro assays :

-

Calcium flux assays : Measure P2X7 receptor antagonism (IC₅₀ values ~18 nM for human receptors) using fluorescent dyes (e.g., YO-PRO-1) .

-

Voltage-clamp electrophysiology : Tests inhibition of ion channels (e.g., AM2 proton channels in influenza) in Xenopus oocytes .

- In vivo models :

-

Carrageenan-induced edema : Assess anti-inflammatory effects by measuring paw edema reduction .

-

Collagen-induced arthritis : Evaluates prophylactic efficacy in chronic inflammation models .

Experimental design tip : Include species-specific controls (e.g., rat vs. human P2X7 receptors show 10-fold potency differences ).

Q. What computational methods support the design of this compound derivatives?

- DFT calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to optimize redox stability for drug delivery .

- Molecular dynamics (MD) simulations : Model adamantane-thiophene conjugates in lipid bilayers to assess membrane permeability .

- SAR studies : Structure-activity relationships guide substitutions (e.g., chloro-thiophene vs. methoxy-thiophene) to enhance target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.